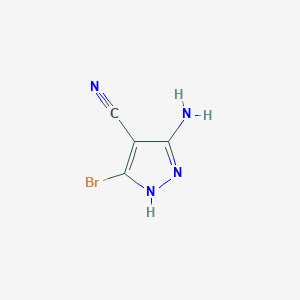

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOSALPICBLYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384973-12-9 | |

| Record name | 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile properties and structure.

An In-Depth Technical Guide to 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: Properties, Structure, and Synthetic Utility

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive functional groups—an amino group, a bromine atom, and a carbonitrile moiety on a stable pyrazole core—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, structural characteristics, state-of-the-art synthetic methodologies, and its significant applications, particularly in the realm of drug discovery and development. For researchers and scientists, this molecule represents a gateway to novel compound libraries, enabling rapid analogue synthesis and the exploration of new chemical space in the pursuit of therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application in experimental design. This section details the structural and physicochemical characteristics of this compound.

Core Structure and Nomenclature

The molecule is systematically identified by its structural features, which are universally recognized through standardized nomenclature and registry numbers.

-

IUPAC Name: this compound

-

Molecular Weight: 187.00 g/mol [2]

The core structure consists of a five-membered pyrazole ring, which imparts significant aromatic stability and defines the spatial relationship of its substituents.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for the parent compound is not extensively published; however, data from suppliers and related analogues provide a reliable profile.

| Property | Value / Description | Source(s) |

| Appearance | Expected to be a solid, ranging from light yellow to off-white or brown powder. | [4] (analogue) |

| Purity (Commercial) | Typically available at ≥95% or ≥97%. | [1][2] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | General Knowledge |

| Melting Point | Data for close analogues suggest melting points can vary widely with substitution, e.g., 117-122 °C for the 3-methyl-4-bromo analogue and 218-220 °C for the 3-amino-5-(4-chlorophenyl) analogue. | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. |

Spectroscopic Profile

The distinct functional groups of this compound give rise to a characteristic spectroscopic signature, which is essential for reaction monitoring and quality control.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by stretches from the nitrile and amino groups. A sharp, strong absorption band is expected around 2220-2230 cm⁻¹ , characteristic of the C≡N stretch.[6][7] The N-H stretches of the primary amine (NH₂) and the pyrazole ring (NH) will appear as multiple bands in the region of 3100-3400 cm⁻¹ .[5][6]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, the protons of the C5-amino group (NH₂) would likely appear as a broad singlet. The N1-H proton of the pyrazole ring would also present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show four distinct carbon signals for the pyrazole core and the nitrile group. The carbon of the nitrile group (C≡N) is typically found downfield, around 114-120 ppm . The carbons attached to the bromine (C3) and the amino group (C5) would be significantly influenced by these heteroatoms.

-

-

Mass Spectrometry (MS): The presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately 1:1 intensity ratio.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and selectivity. Its role as a versatile intermediate justifies the development of efficient and scalable synthetic routes.

Recommended Synthetic Protocol

A highly efficient and novel synthesis has been developed that avoids many of the limitations of previous methods.[8][9][10] This route features a selective Sandmeyer reaction on a diaminopyrazole precursor, which is accessible in two steps from potassium tricyanomethanide.[8][10]

Experimental Protocol: Synthesis via Sandmeyer Reaction

-

Step 1: Synthesis of Diaminopyrazole Intermediate (e.g., 3,5-diamino-1H-pyrazole-4-carbonitrile). While the exact precursor for the title compound is synthesized from malononitrile derivatives, a general principle involves the cyclization of a suitable dinitrile or related precursor with hydrazine.[10] The synthesis of the N-1-tert-butyl diaminopyrazole intermediate has been reported to proceed in low yield, making alternative routes more practical.[10]

-

Step 2: Selective Sandmeyer Reaction. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.

-

Diazotization: The diaminopyrazole intermediate is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt at the more reactive 3-amino position. The selectivity is a key advantage of this method.[8][10]

-

Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography, to yield the final compound.[8]

-

Causality Behind Experimental Choices:

-

Low Temperature: Diazotization is performed at low temperatures because diazonium salts are thermally unstable and can decompose violently at higher temperatures.

-

Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the Sandmeyer reaction, as it facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.

Caption: High-level workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Overview of Reactivity

-

C3-Bromine: This position is primed for metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium catalysts, making it the ideal site for introducing aryl, heteroaryl, or alkyl groups. This is the most widely exploited feature of this intermediate.[8][10]

-

C5-Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It also electronically activates the pyrazole ring.

-

C4-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[8] This transformation is crucial for accessing different classes of derivatives.

Case Study: Suzuki-Miyaura Cross-Coupling

A primary application of this building block is in Suzuki-Miyaura reactions to synthesize 3-aryl pyrazoles, a scaffold found in numerous biologically active compounds.

Experimental Protocol: Synthesis of a 3-Aryl-5-aminopyrazole Derivative

-

Reaction Setup: To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid or ester (1.0–1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.

-

Reaction Execution: Seal the vial and heat the mixture under microwave irradiation at 100–150 °C for 15–60 minutes.[8][10] Reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the 3-aryl-5-aminopyrazole-4-carbonitrile derivative.

Trustworthiness and Self-Validation: This protocol is self-validating through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicate reaction progression. The final structure is confirmed by NMR and MS, where the loss of the bromine isotopic pattern and the appearance of new aromatic proton signals in the ¹H NMR are definitive.

Caption: Reaction pathway for Suzuki-Miyaura cross-coupling.

Significance in Medicinal Chemistry

The pyrazole core is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacological properties.[6][11] Aminopyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, and sedative effects.[6][12] this compound serves as a key starting material for compounds like:

-

Kinase Inhibitors: The ability to easily diversify the C3 position allows for the rapid synthesis of libraries to target the ATP-binding site of various kinases.

-

Precursors to Fused Heterocycles: The amino and nitrile groups can be used to construct fused ring systems like pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[5][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its derivatives.

-

Hazard Classification: This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[14][16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

-

Conclusion

This compound is a high-value, strategic intermediate whose utility in organic synthesis and medicinal chemistry cannot be overstated. Its well-defined reactivity allows for predictable and selective transformations, making it an ideal platform for the construction of diverse and complex molecules. The robust synthetic routes to this compound, coupled with its proven applicability in powerful cross-coupling reactions, solidify its role as an essential tool for drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:1384973-12-9 - Abovchem [abovchem.com]

- 3. This compound | 1384973-12-9 [chemicalbook.com]

- 4. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS No. 1390635-69-4) and its Role as a Versatile Intermediate in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document will delve into the known characteristics of this compound, infer its likely reactivity and synthetic utility based on closely related structures, and explore the broader context of aminopyrazole carbonitriles in contemporary drug discovery.

Compound Identification and Physicochemical Properties

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The presence of an amino group, a bromo substituent, and a nitrile function, in addition to the N-isopropyl group, makes it a highly functionalized and versatile synthetic intermediate.

Table 1: Physicochemical Properties of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

| Property | Value | Source |

| CAS Number | 1390635-69-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉BrN₄ | --INVALID-LINK-- |

| Molecular Weight | 229.08 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK-- |

| Boiling Point | 381.0 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |

| Storage | 4°C, protect from light | --INVALID-LINK-- |

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor allow for diverse binding modes within protein active sites. Consequently, pyrazole derivatives have been successfully developed for a multitude of therapeutic applications.

Caption: The diverse biological activities of the pyrazole scaffold.

Synthetic Pathways and Key Intermediates

A general and widely adopted method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent. For the target molecule, isopropylhydrazine would be a key starting material.

A patent for a structurally similar compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, describes a novel and efficient route starting from potassium tricyanomethanide.[1] This suggests that the synthesis of the target compound could also be achieved through a similar pathway, which is notable for its efficiency and good yield.[1]

General Synthetic Workflow:

Caption: A plausible synthetic workflow for the target compound.

Anticipated Reactivity and Role as a Synthetic Intermediate

The chemical architecture of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile endows it with multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules.

-

The Amino Group (C5): The primary amino group is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This functionality is often used to introduce side chains or link the pyrazole core to other molecular fragments.

-

The Bromo Atom (C3): The bromine atom is a good leaving group and can be displaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

-

The Nitrile Group (C4): The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This provides further opportunities for diversification of the molecular scaffold.

Illustrative Reaction Pathways:

References

Spectroscopic Characterization of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS No. 1384973-12-9). Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected spectroscopic signatures of this important heterocyclic compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is not readily accessible, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound is a highly functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents—an amino group at position 5, a bromine atom at position 3, and a carbonitrile group at position 4—each impart distinct and predictable features to the compound's spectra.

The structural features to be confirmed by spectroscopic analysis are:

-

The pyrazole ring system.

-

The presence and positions of the amino (-NH₂), bromo (-Br), and cyano (-C≡N) functional groups.

-

The tautomeric nature of the pyrazole ring, specifically the proton on one of the nitrogen atoms (1H-pyrazole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the protons of the amino group and the N-H of the pyrazole ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 5.0 - 7.0 | Broad singlet | 2H | The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this signal is often well-defined. |

| -NH (pyrazole) | 12.0 - 14.0 | Broad singlet | 1H | The N-H proton of the pyrazole ring is typically deshielded and appears far downfield. Its broadness is also due to exchange. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial. DMSO-d₆ is often preferred for pyrazole-containing compounds as it can better solubilize polar compounds and its ability to form hydrogen bonds can help in observing exchangeable protons like those of the -NH₂ and -NH groups, which might be broadened or absent in non-polar solvents like CDCl₃.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to the substitution pattern, four distinct signals are expected for the pyrazole ring carbons and the carbon of the nitrile group.

| Predicted Signal | Chemical Shift (δ, ppm) | Notes |

| C4-CN | 115 - 120 | The nitrile carbon is typically found in this region. |

| C4 | 80 - 90 | This carbon is significantly shielded by the adjacent amino group and the nitrile substituent. |

| C3 -Br | 130 - 145 | The carbon bearing the bromine atom is expected to be in this region, influenced by the electronegativity of bromine. |

| C5 -NH₂ | 150 - 160 | The carbon attached to the amino group is generally deshielded. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The absence of any C-H signals in the aromatic region of the ¹H NMR spectrum is corroborated by the presence of four quaternary carbons in the ¹³C NMR spectrum (C3, C4, C5, and the nitrile carbon).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of pyrazole derivatives is as follows:[1][2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (0-200 ppm) is necessary.

-

A longer relaxation delay (2-5 seconds) and a greater number of scans are required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | N-H stretch | 3450 - 3300 | Medium (two bands) |

| -NH (pyrazole) | N-H stretch | 3300 - 3100 | Medium, broad |

| -C≡N (nitrile) | C≡N stretch | 2260 - 2220 | Medium to strong, sharp |

| C=N, C=C (pyrazole ring) | Ring stretching | 1650 - 1550 | Medium to strong |

| -NH₂ | N-H bend | 1650 - 1580 | Medium to strong |

| C-Br | C-Br stretch | 650 - 550 | Medium to strong |

Authoritative Grounding: The presence of a sharp, medium-to-strong absorption band in the 2260-2220 cm⁻¹ region is a highly characteristic indicator of a nitrile group (-C≡N).[3][4][5] The N-H stretching vibrations of the primary amine and the pyrazole N-H will appear in the region above 3100 cm⁻¹, often as a complex set of bands.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₄H₃BrN₄) is approximately 187.00 g/mol for the ⁷⁹Br isotope and 189.00 g/mol for the ⁸¹Br isotope. Therefore, a characteristic isotopic pattern for a single bromine atom (roughly 1:1 ratio for M⁺ and M+2) is expected for the molecular ion peak.

-

Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented.[6][7] Common fragmentation pathways include:

-

Loss of HCN: A common fragmentation for pyrazole rings, leading to a fragment ion at [M-27]⁺.

-

Loss of N₂: Another characteristic fragmentation, resulting in a fragment at [M-28]⁺.

-

Loss of Br•: Cleavage of the C-Br bond would give a fragment at [M-79/81]⁺.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and often provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in MS.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and robust experimental protocols based on established principles and data from analogous compounds. By understanding the expected spectral features and the causality behind the analytical choices, researchers can confidently approach the synthesis and characterization of this and other related pyrazole derivatives, ensuring the structural integrity of their compounds for further applications in medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. azooptics.com [azooptics.com]

- 5. researchgate.net [researchgate.net]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. researchgate.net [researchgate.net]

Reactivity of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Guide to Its Synthetic Utility Beyond Direct Ring Substitution

An In-Depth Technical Guide

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a highly functionalized and versatile building block designed for the efficient construction of complex molecular architectures. While the principles of electrophilic aromatic substitution are fundamental to heterocyclic chemistry, the specific substitution pattern of this pyrazole derivative presents a unique case. The canonical C4 position for electrophilic attack is occupied by a strongly deactivating carbonitrile group, and the ring is further deactivated by an inductive-withdrawing bromo group at C3. Consequently, direct electrophilic substitution on the carbon framework of the pyrazole ring is electronically and sterically disfavored.

This technical guide provides a senior scientist's perspective on the reactivity of this important intermediate. Instead of focusing on improbable direct ring substitutions, we will dissect the molecule's electronic landscape to explain its inherent reactivity profile. We will then explore its primary and most powerful application in palladium-catalyzed cross-coupling reactions at the C3 position, providing field-proven protocols. Furthermore, this guide will cover potential electrophilic attacks on the molecule's heteroatoms, specifically at the N1 and C5-amino positions, offering alternative pathways for diversification. This document serves as a practical manual for researchers, scientists, and drug development professionals aiming to leverage the full synthetic potential of this compound.

Chapter 1: The Electronic Landscape of the Substituted Pyrazole Core

The reactivity of an aromatic system is governed by the electronic nature of its constituent atoms and the directing effects of its substituents. In the case of this compound, a nuanced understanding of these effects is critical to predicting its chemical behavior.

The Intrinsic Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich system, though less so than pyrrole.[1] In an unsubstituted 1H-pyrazole, the position most susceptible to electrophilic attack is the C4 carbon. This is because the resonance intermediates formed by attack at C4 are more stable, avoiding the placement of a positive charge on the electronegative, pyridine-like nitrogen atom.[2][3]

Analysis of Substituent Effects

The reactivity of the specific substrate, this compound, is a result of the interplay between three distinct functional groups.

-

5-Amino (-NH₂): This is a powerful activating group. Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density into the ring. This effect strongly activates the ortho (C4) and para (N1-position, conceptually) positions.

-

3-Bromo (-Br): Halogens are a classic example of opposing effects. The bromine atom is highly electronegative, withdrawing electron density through induction (-I), which deactivates the ring. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho (C4) and para (C5) positions.[4][5] Overall, it is a deactivating but ortho-, para-directing group.

-

4-Carbonitrile (-CN): The cyano group is a potent deactivating group. It withdraws electron density strongly through both induction (-I) and resonance (-R).[4]

Consolidated Effect: The C4 position, which is electronically favored for attack by both the amino and bromo groups, is already blocked by the carbonitrile. Furthermore, the powerful deactivating effects of the -CN and -Br groups combine to significantly lower the nucleophilicity of the entire pyrazole ring, making a further electrophilic attack on any ring carbon exceptionally difficult under standard conditions.

The following diagram illustrates the dominant electronic forces at play.

Caption: Electronic effects of substituents on the pyrazole ring.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Impact on SEAr | Directing Influence |

| -NH₂ | C5 | Weak | +R (Strong) | Activating | Ortho, Para (to C4) |

| -Br | C3 | Strong | +R (Weak) | Deactivating | Ortho, Para (to C4, C5) |

| -CN | C4 | Strong | -R (Strong) | Strongly Deactivating | Meta (to C3, C5) |

Chapter 2: The Primary Synthetic Application: C3 Cross-Coupling

The most significant and well-documented utility of this compound is its role as a substrate in palladium-catalyzed cross-coupling reactions. The C3-bromo substituent serves as an excellent synthetic handle for the introduction of aryl, heteroaryl, and alkyl groups, most commonly via the Suzuki-Miyaura reaction.[6][7]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The choice of this reaction is strategic: it is tolerant of a wide variety of functional groups (like the amino and cyano groups present on our substrate), proceeds under relatively mild conditions, and the boronic acid reagents are generally stable and have low toxicity.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole.

-

Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the coupling of aryl boronates with a tert-butyl protected variant of the title compound.[6][7] The principles are directly applicable.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid or pinacol boronate ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Microwave vial or round-bottom flask equipped with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture with stirring. For microwave-assisted reactions, a typical condition is 120-150 °C for 15-30 minutes. For conventional heating, refluxing for 2-12 hours may be required. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-5-aminopyrazole derivative.

Trustworthiness Note: The success of this reaction is highly dependent on the quality of the catalyst and the exclusion of oxygen. Using degassed solvents and maintaining an inert atmosphere are critical for obtaining high yields and preventing catalyst degradation.

| Entry | Aryl Boronic Acid Partner | Catalyst | Base | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 87% | [6][7] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 81% | [6][7] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75% | [6][7] |

| (Yields are representative and based on analogous N-substituted substrates) |

Chapter 3: Alternative Reactive Sites: N-H and Amino Group Functionalization

While the pyrazole carbon framework is unreactive towards electrophiles, the nitrogen atoms offer alternative sites for derivatization.

N1-Alkylation and Arylation

The N1-proton of the pyrazole ring is acidic and can be removed by a suitable base to generate a nucleophilic pyrazole anion.[8] This anion readily reacts with electrophiles like alkyl halides or aryl halides (in SNAr reactions) to yield N1-substituted products.

General Protocol (N1-Alkylation):

-

To a solution of this compound in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 15-30 minutes to allow for deprotonation.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify via column chromatography.

Reactions on the 5-Amino Group

The exocyclic 5-amino group is a primary nucleophile and can undergo reactions typical of anilines, albeit with reactivity moderated by the adjacent heterocyclic ring. These reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups, although this can be a challenging transformation on an electron-rich heterocyclic system.[9]

Conclusion

This compound is a sophisticated synthetic intermediate whose value is realized through a precise understanding of its electronic properties. The inherent reactivity of the pyrazole core is intentionally suppressed by its substitution pattern, rendering direct electrophilic attack on the ring carbons synthetically unfeasible. Instead, its design brilliantly exposes three orthogonal points for chemical modification: the C3-bromo position for robust C-C bond formation via cross-coupling, the N1-H for the introduction of diversity elements, and the C5-amino group for further functionalization. This guide provides the strategic framework and practical protocols necessary for researchers to effectively utilize this powerful building block in the design and synthesis of novel compounds for drug discovery and development.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

Tautomerism in 5-Amino-1H-pyrazole derivatives.

An In-Depth Technical Guide to Tautomerism in 5-Amino-1H-pyrazole Derivatives

Abstract

The 5-amino-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] However, the inherent structural dynamism of this heterocycle, specifically its prototropic tautomerism, presents a significant challenge and a critical consideration for drug design, synthesis, and biological activity.[4] The location of a mobile proton can drastically alter the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric phenomena in 5-amino-1H-pyrazole derivatives, synthesizing foundational principles with advanced experimental and computational insights for researchers, scientists, and drug development professionals.

The Fundamentals of Tautomerism in Aminopyrazoles

Tautomerism in substituted pyrazoles is a well-established phenomenon that significantly influences their chemical reactivity and biological function.[3][4] For 5-amino-1H-pyrazole derivatives, two primary forms of prototropic tautomerism are of critical importance: annular tautomerism and, to a lesser extent, amino-imino tautomerism.

-

Annular Tautomerism: This is the most prevalent form and involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. While often collectively referred to as 5-aminopyrazoles in literature, understanding which tautomer predominates under specific conditions is crucial.[4][5]

-

Amino-Imino Tautomerism: This involves a proton shift between the exocyclic amino group and a ring nitrogen, leading to an imino form (e.g., 5-imino-4,5-dihydro-1H-pyrazole). While theoretically possible, studies consistently show that the amino forms are significantly more stable and are the predominant species observed experimentally.[4]

The interplay between these forms dictates the molecule's physicochemical properties and its utility as a synthon. For instance, the nucleophilicity of the exocyclic amino group can differ significantly between tautomers, impacting synthetic strategies for creating more complex fused heterocyclic systems.[5][6]

Caption: Primary annular tautomeric equilibrium in 5-amino-1H-pyrazoles.

Governing Factors of Tautomeric Equilibrium

The delicate balance between the 3-amino and 5-amino tautomers is not static; it is dictated by a subtle interplay of electronic effects, solvent environment, and intermolecular forces, particularly in the solid state.[7]

The Decisive Role of Substituents

The electronic character of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The core principle is that the mobile N-H proton will favor the position adjacent to the more electron-rich ring nitrogen.[7]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups at the C4 position donate electron density into the ring. This increases the electron density and basicity of the adjacent N2 nitrogen, making the N1 position more favorable for the proton. Consequently, EDGs strongly favor the 3-amino tautomer .[5][7]

-

Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO₂), or thiocyanato (-SCN) at the C4 position pull electron density from the ring. This reduces the basicity of the N2 nitrogen, making it a more favorable location for the proton to reside. Therefore, EWGs shift the equilibrium decisively towards the 5-amino tautomer .[5][7]

This predictable electronic influence is a powerful tool for medicinal chemists to rationally design and "lock" a desired tautomeric form.

Caption: Influence of substituents on tautomeric preference in aminopyrazoles.

Solvent Effects: Modulating Polarity

The polarity of the solvent can significantly influence the tautomeric equilibrium.[8] The more polar tautomer is generally stabilized to a greater extent by polar solvents. Ab initio calculations and experimental data show that the 5-amino tautomer is typically more polar than the 3-amino form.[5]

Consequently, transitioning from a nonpolar solvent to a polar one like dimethyl sulfoxide (DMSO) can increase the relative stability and population of the 5-amino tautomer.[5] In some cases where one tautomer is heavily favored in the gas phase or nonpolar solvents, a polar solvent can shift the equilibrium enough to allow for the detection of both species, as observed for methyl 5-amino-1H-pyrazole-3-carboxylate in DMSO.[9][10]

The Solid State: A World of Crystal Packing

In the solid state, the observed tautomer is often a single species, locked in place by the strong intermolecular forces of the crystal lattice, primarily hydrogen bonding.[11] X-ray crystallography provides unambiguous evidence of the dominant form in the solid phase.[9][12]

Interestingly, the tautomer present in the solid state does not always correlate directly with what is observed in solution. For example, 3(5)-amino-5(3)-arylpyrazoles with electron-donating or weakly withdrawing groups on the aryl ring crystallize as the 3-amino tautomer. However, a strongly electron-withdrawing nitro group can force the adoption of the 5-amino tautomer in the crystal.[11] In a rare case, the 4-bromo derivative was found to contain both tautomers in a 1:1 ratio within the crystal structure.[11]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a complete understanding of the tautomeric landscape.

Caption: Integrated workflow for the characterization of aminopyrazole tautomers.

NMR Spectroscopy: Probing the Solution State

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomerism in solution.[13] By analyzing chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, one can determine the position of the tautomeric equilibrium.

A key experimental choice is the solvent. In many cases, a solvent like DMSO-d₆ is used because its high polarity can help stabilize distinct tautomers and its hydrogen-bond accepting nature can slow down the rate of proton exchange.[5] When proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed, allowing for direct quantification of their relative populations.[5][11]

| Derivative | Substituent (at C4) | Solvent | Predominant Tautomer | Ratio (3-amino:5-amino) | Reference |

| 3(5)-amino-4-cyanopyrazole | -CN (EWG) | DMSO-d₆ | 5-Amino | Minor:Major | [5] |

| 3(5)-amino-4-thiocyanatopyrazole | -SCN (EWG) | DMSO-d₆ | 5-Amino | Minor:Major | [5] |

| 3(5)-amino-4-methoxypyrazole | -OCH₃ (EDG) | DMSO-d₆ | 3-Amino | Major:Minor | [5] |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | -COOCH₃ (EWG at C3) | DMSO-d₆ | Equilibrium | Observed | [9] |

Table 1: Tautomeric preferences of 4-substituted 3(5)-aminopyrazoles in DMSO-d₆ solution as determined by NMR spectroscopy.

X-Ray Crystallography: The Solid-State Verdict

Single-crystal X-ray diffraction provides definitive structural information for the solid state. It unambiguously identifies which tautomer is present and reveals the intricate network of hydrogen bonds and intermolecular interactions that stabilize the crystal lattice.[9][11] This technique is invaluable as it provides a static, high-resolution snapshot of the molecule, which serves as a crucial reference point for interpreting more dynamic solution-state data.

Computational Chemistry: Predictive Power

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are indispensable for predicting the relative stabilities of tautomers.[5][14] These calculations can determine the Gibbs free energy difference between tautomers in the gas phase and can simulate solvent effects using models like the Polarizable Continuum Model (PCM).[5] Computational results consistently corroborate experimental findings, predicting that EDGs favor the 3-amino tautomer while EWGs favor the 5-amino form.[7][14]

Standard Operating Protocols

Protocol 1: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the 5-amino-1H-pyrazole derivative and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for its ability to slow proton exchange.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the sample is thermally equilibrated inside the probe, typically at 298 K.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to the 3-amino and 5-amino tautomers. Pay close attention to the pyrazole ring protons and the N-H protons, which will have characteristic chemical shifts for each form.

-

Integrate the area of well-resolved, non-overlapping signals for each tautomer. For example, integrate the signal for the C4-H proton of the 3-amino tautomer and the corresponding signal for the 5-amino tautomer.

-

Calculate the molar ratio of the tautomers from the ratio of their integrated signal areas. The equilibrium constant (KT) is the ratio of [5-amino tautomer] / [3-amino tautomer].

-

Protocol 2: Unambiguous Structure Determination by Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal motion and improve data quality.

-

Collect a full sphere of diffraction data using Mo or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies.

-

Locate the hydrogen atoms from the difference Fourier map. The position of the proton on either N1 or N2 of the pyrazole ring will definitively identify the tautomer present in the crystal.

-

-

Validation: Validate the final structure using standard crystallographic checks to ensure the model is accurate and reliable.

Implications for Drug Discovery and Development

The tautomeric state of a 5-amino-1H-pyrazole derivative is not an academic curiosity; it is a critical determinant of its biological activity. The arrangement of hydrogen bond donors and acceptors is fundamentally different between the 3-amino and 5-amino tautomers. This directly impacts how the molecule fits into a protein's binding site.

For example, in the design of kinase inhibitors, the 5-aminopyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain. A shift in the tautomeric form can change a hydrogen bond donor to an acceptor or alter its position, potentially abolishing binding affinity. Therefore, controlling the tautomeric form through strategic substitution is a key aspect of structure-based drug design for this class of compounds.[1][2]

Conclusion

The tautomerism of 5-amino-1H-pyrazole derivatives is a multifaceted phenomenon governed by a predictable yet sensitive balance of electronic, solvent, and solid-state effects. For scientists in drug discovery, a thorough understanding and characterization of this equilibrium are essential. By leveraging a combined approach of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can predict, control, and ultimately exploit the tautomeric behavior of these vital heterocyclic scaffolds to design more effective and specific therapeutic agents.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a crucial building block in medicinal chemistry and drug discovery. Its versatile structure, featuring amino, bromo, and cyano functionalities on a pyrazole core, allows for diverse chemical modifications, making it an invaluable intermediate in the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive overview of the primary and alternative starting materials for its synthesis, detailing the underlying chemical principles and providing practical, field-proven insights for its preparation.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of this compound typically revolves around the construction of the pyrazole ring, followed by the introduction of the bromine atom. A retrosynthetic analysis reveals two main approaches for the pyrazole core formation:

-

Condensation of a Hydrazine with a Three-Carbon Synthon: This is the most common and direct route. It involves the reaction of a hydrazine derivative with a C3 synthon already bearing the necessary cyano and amino (or a precursor) groups.

-

Cyclization of Precursors with Pre-installed Nitrogen Atoms: This approach involves starting with a molecule that already contains adjacent nitrogen atoms and cyclizing it to form the pyrazole ring.

The bromination step is typically an electrophilic substitution on the pre-formed aminopyrazole carbonitrile ring.

Primary Starting Materials and Synthetic Pathways

The most prevalent and efficient synthesis of this compound begins with readily available and cost-effective starting materials. The primary route involves a multi-step sequence starting from malononitrile and hydrazine, followed by bromination.

Route 1: From Malononitrile and Hydrazine

This is a widely adopted method that proceeds through the formation of 5-amino-1H-pyrazole-4-carbonitrile.

Starting Materials:

-

Malononitrile: A highly reactive organic compound that serves as the three-carbon backbone of the pyrazole ring.

-

Hydrazine (or Hydrazine Hydrate): Provides the two adjacent nitrogen atoms required for the pyrazole core.

-

A suitable brominating agent: Such as N-bromosuccinimide (NBS) or bromine.

Workflow Diagram:

Caption: Primary synthesis route from malononitrile.

Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

A common precursor, 5-amino-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of hydrazine with malononitrile derivatives.[1] One approach involves the condensation of hydrazine hydrate with ethoxymethylenemalononitrile.[1][2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile in a suitable solvent like ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction is often observed.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up and Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried to yield 5-amino-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Bromination of 5-Amino-1H-pyrazole-4-carbonitrile

The bromination of the pyrazole ring is a key step. The 4-position of the pyrazole ring is susceptible to electrophilic substitution.[4]

-

Reaction Setup: Dissolve 5-amino-1H-pyrazole-4-carbonitrile in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask.[5]

-

Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.[5] The use of NBS is often preferred over elemental bromine for better selectivity and milder reaction conditions.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol is a common solvent for the pyrazole formation as it is polar enough to dissolve the reactants and is relatively inert. For the bromination step, DMF or acetic acid are used as they can dissolve the aminopyrazole substrate and the brominating agent, facilitating the reaction.

-

Choice of Brominating Agent: NBS is a solid, making it easier to handle than liquid bromine. It provides a source of electrophilic bromine ("Br+") under mild conditions, which helps to avoid over-bromination or other side reactions.[5]

Alternative Starting Materials and Synthetic Strategies

While the malononitrile-based route is prevalent, other starting materials and strategies offer alternative pathways to the target molecule, which can be advantageous in specific contexts, such as the desire for different substitution patterns or the availability of starting materials.

Route 2: From Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile building block for the synthesis of various nitrogen-containing heterocycles, including pyrazoles.[6][7][8][9]

Starting Materials:

-

Diaminomaleonitrile (DAMN): Provides the C-C-N-N core of the pyrazole ring with pre-installed amino and cyano groups.

-

A suitable cyclizing agent.

-

A brominating agent.

Workflow Diagram:

Caption: Alternative synthesis route from DAMN.

Conceptual Protocol:

-

Cyclization of DAMN: DAMN can be cyclized with appropriate reagents to form a diaminopyrazole derivative.

-

Diazotization and Sandmeyer-type Reaction: One of the amino groups on the diaminopyrazole can be selectively diazotized and subsequently replaced with a bromine atom via a Sandmeyer-type reaction. A novel synthesis of a related compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, utilizes a selective Sandmeyer reaction on a diaminopyrazole intermediate.[10][11]

Advantages of this Route:

-

Atom Economy: This route can be highly atom-economical as DAMN already contains a significant portion of the final molecule's framework.

-

Versatility: The diaminopyrazole intermediate can potentially be functionalized in various ways before or after the bromination step.

Route 3: Multicomponent Reactions

One-pot, multicomponent reactions (MCRs) have gained significant attention for their efficiency and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[12][13][14][15]

Typical Starting Materials for MCRs:

-

An Aldehyde: Provides the C3 carbon of the pyrazole ring.

-

Malononitrile: Serves as the source of the C4 and C5 carbons and the cyano group.

-

A Hydrazine Derivative: Provides the two nitrogen atoms.

General MCR Protocol:

-

Reaction Setup: A mixture of the aldehyde, malononitrile, and hydrazine derivative is combined in a suitable solvent, often in the presence of a catalyst.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to drive the reaction to completion.

-

Isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration.

Advantages of MCRs:

-

Efficiency: MCRs are highly efficient as they combine several steps into a single operation, saving time, energy, and resources.

-

Diversity: By varying the aldehyde and hydrazine components, a library of substituted pyrazoles can be readily synthesized.

Summary of Starting Materials and Key Considerations

| Starting Material | Synthetic Route | Key Advantages | Considerations |

| Malononitrile | Primary Route (via 5-amino-1H-pyrazole-4-carbonitrile) | Readily available, well-established procedures. | Multi-step process. |

| Diaminomaleonitrile (DAMN) | Alternative Route | High atom economy, versatile intermediate. | May require more specialized reaction conditions for selective functionalization. |

| Aldehydes, Malononitrile, Hydrazine | Multicomponent Reactions | High efficiency, operational simplicity, rapid access to diverse analogs. | Catalyst may be required, optimization of reaction conditions can be necessary. |

Conclusion

The synthesis of this compound can be approached through several strategic pathways, with the choice of starting materials being a critical determinant of the overall efficiency and practicality of the synthesis. The traditional route starting from malononitrile and hydrazine remains a robust and widely used method. However, alternative approaches utilizing diaminomaleonitrile or multicomponent reactions offer compelling advantages in terms of atom economy, efficiency, and the potential for rapid library synthesis. A thorough understanding of these starting materials and their associated synthetic methodologies is essential for researchers and scientists working in the field of drug discovery and development, enabling them to make informed decisions to best suit their specific research goals.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 7. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis | Bentham Science [eurekaselect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 13. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

Introduction: The Serendipitous Discovery of a Cornerstone Heterocycle

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The story of substituted pyrazoles is a testament to the foundational power of synthetic organic chemistry and its profound impact on medicine. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous blockbuster drugs.[1][2] Its journey from a laboratory curiosity to a cornerstone of modern pharmacopoeia began in 1883 with the pioneering work of German chemist Ludwig Knorr.[3][4] This guide provides a technical deep-dive into the history of substituted pyrazoles, from their initial synthesis to their evolution into highly targeted and transformative therapeutics. We will explore the causality behind key experimental choices, detail foundational protocols, and examine the structure-activity relationships that have guided the development of landmark pharmaceuticals.

Part 1: The Genesis of Pyrazole Chemistry: The Knorr Synthesis

The field of pyrazole chemistry was born from Ludwig Knorr's investigation into the reaction between 1,3-dicarbonyl compounds and hydrazine derivatives.[5][6] In 1883, Knorr reported that the condensation of ethyl acetoacetate with phenylhydrazine did not yield the expected hydrazone, but rather a cyclized product he named 1-phenyl-3-methyl-5-pyrazolone.[3][7] This reaction, now universally known as the Knorr Pyrazole Synthesis, proved to be a remarkably versatile and robust method for creating a wide array of substituted pyrazoles.[8]

The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[9][10] The simplicity and efficiency of this method opened the door for extensive exploration of pyrazole chemistry.

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, which marked the first reported synthesis of a pyrazole derivative.[3]

Materials & Equipment:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel

-

Water bath

-

Separatory funnel

-

Crystallization dish

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[3]

-

Separation: The water formed during the condensation was separated from the oily product.[3]

-

Cyclization: The oily condensation product was heated on a water bath. This heating step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[3]

-

Purification: The crude product was purified by crystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.

The First Pyrazole Drug: Antipyrine

Shortly after his initial discovery, Knorr leveraged his synthetic method to create Antipyrine (phenazone), the first pyrazole-based pharmaceutical.[11][12] Synthesized by the methylation of 1-phenyl-3-methyl-pyrazolone, Antipyrine was introduced as a potent analgesic and antipyretic, becoming one of the first mass-produced synthetic drugs and solidifying the therapeutic potential of the pyrazole scaffold.[11][13]

Part 2: The Modern Era - Rational Drug Design with Pyrazole Scaffolds

The 20th and 21st centuries saw an explosion in the application of pyrazole chemistry, driven by a deeper understanding of disease biology and the principles of rational drug design. The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal scaffold for interacting with biological targets.[14] This has led to the development of pyrazole-containing drugs across a vast range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antidiabetic agents.[5][15][16] More than 30 drugs containing a pyrazole core have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[14]

Case Study 1: Celecoxib (Celebrex®) - A Revolution in Anti-Inflammatory Therapy

The development of Celecoxib is a landmark example of mechanism-based drug design.

Discovery and Rationale: In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, transformed the understanding of inflammation.[17] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced at sites of inflammation and is the primary mediator of pain and swelling.[18][19] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to potent anti-inflammatory effects but also a high risk of gastrointestinal ulcers.[17] This created a clear therapeutic goal: develop a selective COX-2 inhibitor to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[17] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib to meet this need.[18][20] It was approved by the FDA on December 31, 1998.[20][21]

Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[20][22] It blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing pain and inflammation.[22][23][24] The key to its selectivity lies in its structure. The diaryl-substituted pyrazole core is adorned with a polar sulfonamide side chain.[20][24] This side chain binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the COX-1 isoform due to a key amino acid difference (valine in COX-2 vs. the bulkier isoleucine in COX-1).[20] This structural difference makes Celecoxib approximately 10-20 times more selective for COX-2 over COX-1.[20]

Synthesis of Celecoxib: A common and fundamental approach for synthesizing Celecoxib utilizes the principles of the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[21]

Experimental Protocol: Synthesis of Celecoxib

-

Step 1: Claisen Condensation. An acetophenone derivative, 4-methylacetophenone, undergoes a Claisen condensation with an activated trifluoroacetic acid source, such as N-(trifluoroacetyl)imidazole, in the presence of a strong base like sodium bis(trimethylsilyl)amide. This reaction forms the key 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[21]

-

Step 2: Cyclocondensation (Knorr Synthesis). The resulting 1,3-dione is then reacted with (4-sulfamoylphenyl)hydrazine. This is a classic Knorr-type cyclocondensation reaction where the hydrazine condenses with the dione, cyclizes, and dehydrates to form the 1,5-diarylpyrazole core of Celecoxib.[21]

| Parameter | Value | Reference |

| Drug Name | Celecoxib (Celebrex®) | [20] |

| Target | Cyclooxygenase-2 (COX-2) | [22][24] |

| Mechanism | Selective, reversible inhibition | [20] |

| Selectivity | ~10-20x for COX-2 over COX-1 | [20] |

| FDA Approval Date | December 31, 1998 | [20][21] |

| Initial Indications | Osteoarthritis, Rheumatoid Arthritis | [25] |

Case Study 2: Sildenafil (Viagra®) - A New Paradigm for Erectile Dysfunction

The development of Sildenafil represents a triumph of targeted therapy based on understanding signaling pathways.

Discovery and Rationale: Originally investigated by Pfizer scientists for the treatment of hypertension and angina, Sildenafil was found to have a remarkable and unexpected side effect: inducing penile erections. This led to a pivot in its development. Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[26][27]

Mechanism of Action: Sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, induces smooth muscle relaxation, allowing increased blood flow and causing an erection. PDE5 is the enzyme responsible for degrading cGMP. By selectively inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[26][28] The pyrazolopyrimidinone core of Sildenafil is crucial for its potent inhibitory activity.[29][30]